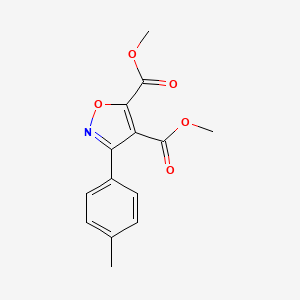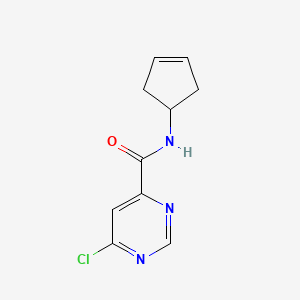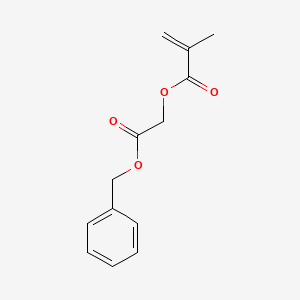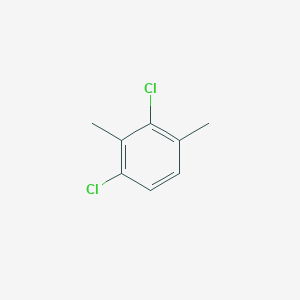
4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a 4-methylphenyl group attached to the isoxazole ring and two carboxylic acid ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Esterification: The carboxylic acid groups are esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Isoxazoledicarboxylicacid,3-phenyl-,dimethylester: Similar structure but lacks the 4-methyl group on the phenyl ring.
4,5-Isoxazoledicarboxylicacid,3-(4-chlorophenyl)-,dimethylester: Contains a chlorine atom instead of a methyl group on the phenyl ring.
4,5-Isoxazoledicarboxylicacid,3-(4-methoxyphenyl)-,dimethylester: Features a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) imparts unique chemical and physical properties, such as altered reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H13NO5 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H13NO5/c1-8-4-6-9(7-5-8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
Clave InChI |
CQCUNILAGKOGJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)

![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)


![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)

![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)



